molecular formula C14H15ClN2O4S B345382 4-chloro-2,5-dimethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide CAS No. 833441-47-7

4-chloro-2,5-dimethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B345382
CAS No.: 833441-47-7
M. Wt: 342.8g/mol
InChI Key: OUNNXBXHDIYBMU-UHFFFAOYSA-N
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Description

4-chloro-2,5-dimethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a chloro group, methoxy groups, and a pyridinyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and 3-methyl-2-aminopyridine.

    Reaction Conditions: The sulfonyl chloride is reacted with the aminopyridine in the presence of a base such as triethylamine or pyridine to form the desired sulfonamide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. Continuous flow reactors and automated synthesis platforms might be employed to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while the sulfonamide group can be reduced to amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine would yield a new sulfonamide derivative, while oxidation of the methoxy groups would yield aldehydes or acids.

Scientific Research Applications

Chemistry

In organic synthesis, 4-chloro-2,5-dimethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for various modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a scaffold for designing new drugs. Its structural features can be modified to enhance biological activity, selectivity, and pharmacokinetic properties. It may also be used in the development of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 4-chloro-2,5-dimethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π interactions or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2,5-dimethoxybenzenesulfonamide: Lacks the pyridinyl group, making it less versatile in certain applications.

    2,5-dimethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    4-chloro-2,5-dimethoxy-N-phenylbenzenesulfonamide: Contains a phenyl group instead of a pyridinyl group, altering its chemical and biological properties.

Uniqueness

4-chloro-2,5-dimethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both chloro and pyridinyl groups allows for diverse chemical transformations and potential biological activities.

Properties

IUPAC Name

4-chloro-2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S/c1-9-5-4-6-16-14(9)17-22(18,19)13-8-11(20-2)10(15)7-12(13)21-3/h4-8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNNXBXHDIYBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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